6-Chlorocyclohexa-2,4-dien-1-one

Description

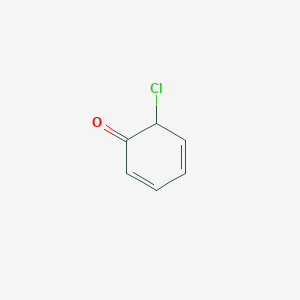

Structure

2D Structure

3D Structure

Properties

CAS No. |

163186-40-1 |

|---|---|

Molecular Formula |

C6H5ClO |

Molecular Weight |

128.55 g/mol |

IUPAC Name |

6-chlorocyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H |

InChI Key |

GEAWPTXAKMRHRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=O)C=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-Chlorocyclohexa-2,4-dien-1-one, both ¹H and ¹³C NMR would provide critical information about its proton and carbon environments.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with those closer to the electron-withdrawing carbonyl and chlorine groups expected to appear at a lower field. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would provide information about the neighboring protons, allowing for a detailed mapping of the proton connectivity within the cyclohexadiene ring.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon would be expected to be significantly downfield (typically in the range of 180-220 ppm). The sp² hybridized carbons of the double bonds would appear in the olefinic region (around 100-150 ppm), while the sp³ hybridized carbon attached to the chlorine atom would have a characteristic shift influenced by the electronegativity of the halogen.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the conjugated ketone. The C=C stretching vibrations of the diene system would likely appear in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with exceptional accuracy. For this compound, with a molecular formula of C₆H₅ClO, the theoretical exact mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition. The technique is sensitive enough to distinguish between ions of very similar mass, providing a high degree of confidence in the assigned molecular formula. While direct HRMS data for this compound is not widely published, the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, chlorine, and oxygen. For a related compound, 6-Chlorocyclohexa-2,4-dien-1-ol (C₆H₇ClO), the exact mass is reported as 130.0185425 Da. nih.gov

| Property | Value |

| Molecular Formula | C₆H₅ClO |

| Theoretical Monoisotopic Mass (Da) | Value would be calculated and inserted here |

| Mass Accuracy (ppm) | Typically < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential method for assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, where it separates from any impurities. The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

For a similar compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, GC-MS analysis was used to determine a purity of 95% and a retention time (Rt) of 3.77 minutes, with the mass spectrum showing the molecular ion peak. mdpi.com For this compound, a characteristic retention time and mass spectrum would be obtained, serving as a fingerprint for its identification and a measure of its purity.

| Analytical Parameter | Expected Observation for this compound |

| Retention Time (Rt) | A specific time under defined GC conditions |

| Mass Spectrum (m/z) | A unique fragmentation pattern with a molecular ion peak |

| Purity Assessment | Quantification of the main peak area relative to impurities |

X-ray Crystallography

X-ray crystallography stands as the gold standard for the determination of the three-dimensional atomic arrangement of a crystalline solid. This technique can provide definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, analysis of a related compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, reveals detailed structural information. mdpi.com This analysis confirmed the molecular structure and provided precise data on bond lengths and angles. A similar study on this compound would yield a comparable level of structural detail, solidifying our understanding of its molecular geometry.

| Crystallographic Parameter | Illustrative Data from a Related Chlorinated Cyclohexadienone |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.3071(5) |

| b (Å) | 10.6875(10) |

| c (Å) | 7.7006(7) |

| β (°) | 105.038(4) |

| Volume (ų) | 421.82(7) |

| Z | 2 |

Other Advanced Analytical Techniques

Beyond the core methods of mass spectrometry and X-ray crystallography, other advanced analytical techniques can provide further nuanced information about the chemical and physical properties of this compound.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry Analysis

Electron energy-loss spectroscopy (EELS) is a powerful technique, often coupled with a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. epfl.ch This energy loss is characteristic of the atoms the electrons have interacted with, providing information on elemental composition, chemical bonding, and electronic structure at a high spatial resolution. core.ac.uk For this compound, EELS could be used to map the distribution of carbon, chlorine, and oxygen within a sample and to probe the local chemical environment of these elements. nih.gov The technique is particularly useful for studying the fine structure of absorption edges, which can reveal details about the oxidation state and coordination of atoms. epfl.ch

Hyperspectral Imaging for Spatial Distribution and Composition

Hyperspectral imaging combines spectroscopy and imaging to obtain the spectrum of each pixel in an image of a sample. This allows for the visualization of the spatial distribution of different chemical components. While traditionally used in remote sensing, its application in chemistry is growing. For a sample containing this compound, hyperspectral imaging could be used to map its distribution in a mixture or on a surface, providing valuable information on its homogeneity and association with other species.

Electrochemical Analysis for Redox Behavior

The redox behavior of this compound is a critical aspect of its chemical reactivity, providing insight into its electron transfer processes. Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for characterizing the oxidation and reduction potential of this compound and elucidating the mechanisms of its redox reactions.

Cyclic voltammetry is an electroanalytical method where the current at a working electrode is measured while the potential is swept linearly with time. preprints.org This technique allows for the determination of the redox potential, which indicates the tendency of a compound to be oxidized or reduced, and provides information on the stability of the resulting species. preprints.org The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the number of electrons transferred in a redox event and the kinetics of the reaction. nih.gov

While specific experimental data on the electrochemical analysis of this compound is not extensively available in the reviewed literature, the redox behavior can be inferred from studies on structurally related halogenated cyclohexadienones. researchgate.net For these types of compounds, the primary electrochemical process of interest is the reductive dehalogenation. researchgate.net

The general mechanism for the electrochemical reduction can be described as an ECE (Electron transfer-Chemical reaction-Electron transfer) process. This involves an initial electron transfer to form an intermediate, which then undergoes a chemical reaction (in this case, the loss of a chloride ion), followed by a second electron transfer to the resulting radical to form a final product.

The expected electrochemical parameters that would be determined from a cyclic voltammetry study of this compound are summarized in the table below. These parameters are fundamental for a comprehensive understanding of its redox chemistry.

| Parameter | Symbol | Significance |

| Anodic Peak Potential | Epa | The potential at which the rate of oxidation is at its maximum. |

| Cathodic Peak Potential | Epc | The potential at which the rate of reduction is at its maximum. |

| Half-wave Potential | E1/2 | The average of the anodic and cathodic peak potentials, providing an approximation of the standard redox potential. |

| Anodic Peak Current | ipa | The maximum current measured during the anodic scan, proportional to the concentration of the reduced species. |

| Cathodic Peak Current | ipc | The maximum current measured during the cathodic scan, proportional to the concentration of the oxidized species. |

| Peak Current Ratio | ipa/ipc | A ratio close to unity suggests a reversible or quasi-reversible redox process. Deviations can indicate coupled chemical reactions. |

Further electrochemical studies, such as controlled potential electrolysis, would be necessary to isolate and identify the products of the reduction of this compound, thereby confirming the proposed redox mechanism. The nature of the solvent and the electrode material would also be expected to significantly influence the observed electrochemical behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For 6-chlorocyclohexa-2,4-dien-1-one, these methods could provide significant insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve the calculation of various molecular properties to predict its reactivity. This would include mapping electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand sites susceptible to electrophilic and nucleophilic attack, and generating electrostatic potential maps.

However, a specific DFT study detailing the electronic structure and reactivity parameters for this compound is not available in the reviewed literature. General principles suggest that the electron-withdrawing nature of the chlorine atom and the carbonyl group would significantly influence the electronic properties of the dienone system.

Theoretical Prediction of Reaction Pathways and Energy Barriers

Theoretical chemistry allows for the prediction of reaction mechanisms and the associated energy profiles. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the chlorine-bearing carbon or addition to the conjugated system. By calculating the energies of reactants, transition states, and products, the activation energy barriers and reaction thermodynamics can be determined.

Despite the utility of these methods, published theoretical predictions of specific reaction pathways and their corresponding energy barriers for this compound have not been found. Such studies would be valuable for understanding its stability and transformation routes.

Simulation of Spectroscopic Data (e.g., NMR, IR, Raman)

Computational methods can simulate various spectroscopic data, which is invaluable for the identification and characterization of compounds. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These simulated spectra can be compared with experimental data to confirm the molecular structure.

While spectroscopic data for related compounds like 2,4,6-trichloro-cyclohexa-2,5-dienone have been reported, specific simulated NMR, IR, or Raman spectra for this compound are not present in the available scientific literature.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Analysis

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. The cyclohexadienone ring can adopt various conformations, and the presence of the chlorine atom and the carbonyl group will influence the relative energies of these conformers. Studies on α-haloketones have shown that steric and electronic effects dictate the preferred geometry.

Solvent Effects on Reactivity

The choice of solvent can significantly impact the rate and outcome of chemical reactions. Molecular modeling can be used to simulate the effect of different solvents on the reactivity of this compound. By explicitly including solvent molecules in the calculations or using continuum solvent models, it is possible to understand how the solvent stabilizes reactants, intermediates, and transition states. Polar, protic solvents, for instance, can stabilize ionic species and may affect reaction pathways that involve charged intermediates. libretexts.org

However, specific computational studies on the solvent effects on the reactivity of this compound are not available. General studies on α-haloketones indicate that solvent polarity can influence reaction kinetics and mechanisms. nih.govnih.gov

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its electronic and structural properties. Computational chemistry provides powerful tools to investigate these relationships at a molecular level, offering insights that complement experimental observations.

Elucidating Electronic and Steric Effects of Substituents

The presence of substituents on the cyclohexadienone ring can significantly modulate the reactivity of this compound. These effects are broadly categorized as electronic and steric.

Electronic Effects:

Theoretical studies on analogous cyclic ketones and dienone systems have shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring can have predictable consequences on the molecule's reactivity. libretexts.orgfrontiersin.org For instance, an EDG would be expected to increase the electron density in the π-system, potentially making the molecule more susceptible to electrophilic attack and decreasing the reactivity of the carbonyl group towards nucleophiles. Conversely, an EWG would decrease the electron density, enhancing the electrophilicity of the ring and the carbonyl carbon. libretexts.org

Computational models can quantify these effects by calculating molecular properties such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations help in predicting the most likely sites for nucleophilic or electrophilic attack.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms within a molecule. youtube.com The bulkiness of a substituent can hinder the approach of a reactant to a specific site, thereby influencing the regioselectivity and stereoselectivity of a reaction. youtube.com In the case of this compound, the chlorine atom at the sp³-hybridized C6 position introduces some steric bulk.

The influence of steric hindrance becomes more pronounced with larger substituents. For example, replacing the chloro group with a bulkier substituent would be expected to direct incoming reagents to the less hindered face of the molecule. Computational methods can model these steric interactions and predict the preferred reaction pathways.

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent (R) at C2/C3/C4/C5 | Electronic Effect | Predicted Impact on Carbonyl Electrophilicity | Predicted Impact on Ring Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| -NO₂ (Nitro) | Strong EWG (-I, -M) | Increase | Increase |

| -CN (Cyano) | Strong EWG (-I, -M) | Increase | Increase |

| -CHO (Aldehyde) | EWG (-I, -M) | Increase | Increase |

| -F (Fluoro) | EWG (-I), EDG (+M) | Increase | Increase |

| -CH₃ (Methyl) | EDG (+I) | Decrease | Decrease |

| -OCH₃ (Methoxy) | EWG (-I), Strong EDG (+M) | Decrease | Decrease |

| -NH₂ (Amino) | EWG (-I), Strong EDG (+M) | Decrease | Decrease |

This table presents predicted trends based on general principles of electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Derivations in a Chemical Context

Drawing parallels from QSAR studies on other halogenated organic compounds, such as halogenated phenols, a hypothetical QSAR model for the reactivity of substituted 6-Chlorocyclohexa-2,4-dien-1-ones could be developed. researchgate.net Such a model would typically involve the calculation of various molecular descriptors that encode structural, electronic, and physicochemical properties.

Key Molecular Descriptors for a Reactivity QSAR Model:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include:

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the ability to accept electrons. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

HOMO-LUMO Gap: An indicator of chemical stability.

Atomic Charges: Indicate the electron density at specific atoms, such as the carbonyl carbon.

Steric Descriptors: These describe the three-dimensional properties of the molecule. Examples include:

Sterimol Parameters: A set of parameters that describe the dimensions of a substituent.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include:

Wiener Index: Relates to the branching of the molecular skeleton.

Connectivity Indices: Describe the degree of connectivity of atoms.

Physicochemical Descriptors: These relate to the bulk properties of the compound. An example is:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Hypothetical QSAR Equation:

A hypothetical linear QSAR model for the reactivity (e.g., the rate constant, k, of a reaction) of a series of substituted 6-Chlorocyclohexa-2,4-dien-1-ones could take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃ELUMO

Where:

log(k) is the logarithm of the reaction rate constant.

c₀, c₁, c₂, and c₃ are regression coefficients determined from statistical analysis of a training set of compounds.

σ is the Hammett substituent constant, a measure of the electronic effect of a substituent.

Eₛ is the Taft steric parameter, a measure of the steric effect of a substituent.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

The development and validation of such a QSAR model would require a dataset of experimentally determined reactivity data for a series of structurally diverse analogues of this compound. nih.gov

Table 2: Relevant Descriptors for a Hypothetical QSAR Study of Substituted this compound Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Electronic | Hammett Constant (σ) | Electronic effect of a substituent |

| Steric | Taft Steric Parameter (Eₛ) | Steric bulk of a substituent |

| Topological | Wiener Index | Molecular branching |

| Physicochemical | LogP | Lipophilicity |

This table outlines key descriptors that would be considered in building a QSAR model for the chemical reactivity of this class of compounds.

Applications in Advanced Organic Synthesis

Precursors for Other Chemical Classes

Transformation into Phenols and Substituted Aromatics

One of the fundamental applications of 6-chlorocyclohexa-2,4-dien-1-one and its derivatives lies in their ability to serve as precursors to substituted phenolic compounds and other aromatic systems. The dienone scaffold can undergo rearomatization under various conditions, often with the concomitant introduction of new functional groups.

The transformation to a phenol (B47542) can be achieved through a simple tautomerization, often facilitated by a base or acid catalyst. More sophisticated transformations involve the reaction of the dienone with nucleophiles, followed by elimination of the chlorine and subsequent tautomerization to the aromatic ring. This allows for the introduction of a wide range of substituents onto the aromatic core.

| Reactant | Conditions | Product |

| This compound | Base (e.g., NaH) | Phenol |

| This compound | Nu- (e.g., R2CuLi), then acid | Substituted Phenol |

This table is illustrative and based on the general reactivity of halocyclohexadienones.

Generation of Chiral Scaffolds

The presence of a stereogenic center at the C6 position makes this compound an attractive starting material for the synthesis of chiral molecules. While direct asymmetric syntheses utilizing this specific substrate are an area of ongoing research, the broader class of chlorocyclohexadienones has been employed in the generation of chiral building blocks.

Enantioselective reactions, such as organocatalytic Michael additions to the dienone system, can establish new stereocenters with high levels of control. beilstein-journals.org The resulting functionalized cyclohexanone (B45756) derivatives, bearing a chlorine atom, are versatile intermediates that can be elaborated into a variety of complex chiral molecules. For instance, the synthesis of chiral vicinal chloroamines and aziridines has been achieved through the asymmetric protonation of catalytically generated enamines, a strategy that could potentially be adapted to substrates derived from this compound. nih.govnih.gov

Catalysis and Reagent Development

The electronic properties of this compound also position it as a valuable tool in the development of new catalytic processes and as a specialized reagent.

Use as Mild Chlorinating Agents

Derivatives of chlorocyclohexadienones, such as 2,4,6-trichloro-cyclohexa-2,5-dienone, have been recognized as effective and mild reagents for the selective chlorination of phenols. mdpi.compreprints.org These reagents offer an alternative to harsher chlorinating agents, providing improved selectivity, particularly for para-chlorination. The mechanism involves the transfer of an electrophilic chlorine atom from the dienone to the phenol, followed by tautomerization of the resulting intermediate. Given this precedent, this compound can be considered a potential source of electrophilic chlorine for various transformations.

Substrates in Organocatalytic and Transition Metal-Catalyzed Reactions

The conjugated π-system of this compound makes it an excellent substrate for a range of modern catalytic reactions.

In the realm of organocatalysis , the dienone can participate in various asymmetric transformations. For example, the Michael addition of nucleophiles to the α,β-unsaturated ketone moiety, catalyzed by chiral amines or squaramides, can proceed with high enantioselectivity. beilstein-journals.orgrsc.org These reactions provide a powerful method for the construction of chiral cyclohexanone frameworks.

| Nucleophile | Catalyst Type | Product Type |

| Malonates | Chiral Amine | Chiral β-substituted cyclohexanone |

| Aldehydes | Chiral Amino Alcohol | Chiral functionalized cyclohexanone |

| Thio-compounds | Squaramide | Chiral thio-functionalized cyclohexanone |

This table represents potential organocatalytic reactions based on known reactivity of similar dienones.

Transition metal catalysis offers another avenue for the functionalization of this compound. Palladium-catalyzed reactions, in particular, are well-suited for the transformation of cyclohexadienones. nih.gov For instance, cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to introduce new carbon-carbon bonds at the chlorinated C6 position or at other positions on the ring following appropriate functionalization. libretexts.orgthermofishersci.in The development of such reactions would significantly expand the synthetic utility of this versatile building block.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms

The microbial-mediated transformation of 6-chlorocyclohexa-2,4-dien-1-one is a critical process influencing its environmental persistence. Microorganisms have evolved diverse enzymatic systems capable of degrading this and related chlorinated dienones, often as part of a broader metabolic capability to break down more complex xenobiotics.

Microbial Transformation of Dienones

The microbial breakdown of dienone structures, including the chlorinated analogue this compound, involves specific and often sequential enzymatic reactions. These transformations are central to the detoxification and mineralization of a range of aromatic pollutants.

A key initial step in the microbial degradation of certain aromatic compounds can lead to the formation of dienone intermediates. One such mechanism is ipso-hydroxylation, where a substituent on an aromatic ring is replaced by a hydroxyl group. This process can be catalyzed by various enzymes, including monooxygenases. While direct studies on the ipso-hydroxylation leading to this compound are specific to the degradation of parent compounds, the concept of ipso-hydroxylation of arylboronic acids to phenols is a well-established chemical transformation. rsc.orgrsc.orgias.ac.inresearchgate.net This reaction, often facilitated by a catalyst, proceeds via the substitution of the boronic acid group with a hydroxyl group, demonstrating a parallel to the biological replacement of a substituent. rsc.orgrsc.orgias.ac.inresearchgate.net Subsequent intramolecular rearrangements of the dienone structure can then lead to further degradation products.

A variety of enzymes are implicated in the degradation of chlorinated aromatic compounds and their intermediates. For instance, soybean peroxidase, in the presence of hydrogen peroxide, has been shown to effectively catalyze the biodegradation of toxic chlorophenols. mdpi.com This highlights the potential for peroxidases to be involved in the transformation of related chlorinated intermediates. Similarly, monooxygenases have been identified as playing a critical role in the biodegradation of other complex aromatic pollutants like 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com The action of these enzymes often involves the oxidation of the aromatic ring, which can lead to ring cleavage and the formation of aliphatic products that can be more readily assimilated by microbial metabolic pathways. The aerobic degradation of organochlorines can occur through catabolic pathways that support microbial growth or through cometabolism, where enzymes acting on their primary substrate fortuitously transform the chlorinated compound. nih.gov

Role as Intermediates in Broader Environmental Pollutant Degradation

The degradation of persistent organic pollutants such as nonylphenol and bisphenol A (BPA) can proceed through pathways that generate dienone intermediates. nih.gov For example, the degradation of BPA under certain conditions can lead to the formation of various intermediate products, including hydroquinone. nih.gov While the direct formation of this compound from these specific pollutants is not explicitly detailed in the provided information, the generation of dienone-type structures is a plausible step in the oxidative degradation of substituted phenols. The microbial transformation of other chlorinated pollutants, such as chlordecone, also involves the formation of multiple transformation products, demonstrating the complexity of these degradation pathways. nih.gov

Abiotic Degradation Processes

In addition to microbial action, non-biological processes can also contribute to the transformation of this compound in the environment. These abiotic pathways are often driven by photochemical energy.

Photochemical Degradation Pathways

Photochemical degradation involves the absorption of light energy by a molecule, which can lead to its transformation into different products. The oxidation of chlorophenols in aqueous solutions has been studied using methods such as UV/H₂O₂ and ozone. nih.gov These processes were found to be effective in treating chlorophenols, although complete dechlorination was not always achieved. nih.gov The reactions involved the hydroxylation of the chlorophenols and the formation of dimeric products as intermediates. nih.gov This suggests that similar photochemical processes could play a role in the degradation of this compound, leading to further oxidation and potential ring cleavage.

Degradation Product Identification and Characterization

Identifying the intermediate and final degradation products of this compound is crucial for a comprehensive environmental risk assessment, as these transformation products may be more or less toxic than the parent compound.

The identification and quantification of degradation products of chlorinated organic compounds rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites in complex environmental matrices. For instance, LC-MS coupled with a time-of-flight (TOF) mass spectrometer has been used to identify the temporal intermediates produced during the ozonation of chlorophenols. tandfonline.com

High-performance liquid chromatography (HPLC) is another key technique used to separate non-volatile or thermally labile degradation products. For compounds like chlorophenols, techniques such as ¹H NMR spectroscopy have been used to confirm the formation of major products like formic and acetic acids following degradation. researchgate.net The analysis of chlorinated byproducts from Fenton-like oxidation of polychlorinated phenols has involved the use of GC-MS to identify compounds such as chlorinated diphenyl ethers and biphenyls. acs.org

Based on the degradation pathways of analogous compounds, a proposed environmental transformation mechanism for this compound can be postulated. The transformation is likely to be initiated by either oxidative attack or hydrolysis.

In an oxidative scenario, hydroxyl radicals could attack the cyclohexadiene ring, leading to hydroxylation and potential ring opening. The initial hydroxylation could result in the formation of chlorinated diols or other hydroxylated intermediates. Subsequent oxidation could lead to the cleavage of the ring, forming smaller organic acids such as formic acid and acetic acid, and ultimately mineralization to CO2 and HCl. researchgate.net

Alternatively, reductive dechlorination, a process common for chlorinated compounds in anaerobic environments, could occur. usgs.govclu-in.org This involves the removal of a chlorine atom and its replacement with a hydrogen atom, a reaction often mediated by microorganisms. nih.gov This would transform this compound into cyclohexa-2,4-dien-1-one.

Hydrolysis could lead to the substitution of the chlorine atom with a hydroxyl group, forming a dihydroxycyclohexadienone derivative. Further rearrangement could lead to the formation of a substituted catechol or resorcinol, which are known intermediates in the degradation of chlorophenols. researchgate.nettandfonline.com It is also possible that oxidative coupling reactions could occur, leading to the formation of larger, more complex molecules, especially under conditions where a limited amount of oxidant is present. acs.org

Environmental Impact Assessment Methodologies for Chemical Transformations

Assessing the environmental impact of chemical transformations requires structured methodologies that consider the entire life cycle and potential effects of both the parent compound and its degradation products. Several methods are available for this purpose.

One such approach is the Green Degree (GD) method , which provides a quantitative evaluation of the environmental impact of a chemical process. nih.gov This method integrates nine environmental impact categories, including global, air, water, and toxicological effects, into a single index. nih.gov

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. researchgate.net An LCA consists of four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation of the results. researchgate.net

Matrix-based methods are also commonly employed in Environmental Impact Assessment (EIA). researchgate.net These methods, such as the Leopold Matrix, provide a framework for identifying and evaluating the interactions between project activities and various environmental components. researchgate.net The Rapid Impact Assessment Matrix (RIAM) is another systematic approach that analyzes four main environmental aspects: physical-chemical, biological-ecological, social-cultural, and economic-operational. researchgate.net

For chemical-specific assessments, approaches that focus on inherent properties like persistence and potential for long-range transport are used. nih.gov These screening-level assessments can help identify chemicals that may pose a significant environmental risk due to their stability and ability to travel far from their source. nih.gov The evaluation of toxicity is also a critical component, and changes in toxicity as a parent compound degrades into various transformation products must be considered. researchgate.net

| Methodology | Description | Key Features |

| Green Degree (GD) | A quantitative method to assess the environmental impact of a chemical process using a single integrated index. | Considers nine environmental impact categories; provides a comprehensive score. nih.gov |

| Life Cycle Assessment (LCA) | A holistic approach to evaluate the environmental impacts of a product or process from cradle to grave. | Includes goal and scope definition, inventory analysis, impact assessment, and interpretation. researchgate.net |

| Matrix-based Methods (e.g., Leopold, RIAM) | Frameworks that systematically identify and evaluate the potential impacts of actions on the environment. | Provides a visual representation of cause-and-effect relationships; can be qualitative or semi-quantitative. researchgate.net |

| Chemical Screening | Methods that assess the environmental risk of chemicals based on their intrinsic properties. | Focuses on persistence, bioaccumulation potential, and long-range transport. nih.gov |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of chlorinated cyclohexadienones often relies on traditional methods that present environmental and safety concerns. A primary challenge is the development of new synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

A significant push in modern synthetic chemistry is the adoption of environmentally benign practices. For chlorinated cyclohexadienones, this involves moving away from hazardous chlorinating agents like elemental chlorine. preprints.org Recent research has demonstrated the use of trichloroisocyanuric acid (TCCA) as a safer and easier-to-handle alternative for the perchlorination of phenolic precursors. preprints.orgmdpi.comresearchgate.net TCCA is noted for its high active chlorine content, making it a good candidate for atom-economic processes. preprints.org

The integration of continuous-flow technology represents another major step towards sustainable synthesis. mdpi.com A continuous-flow process for the chlorination of p-cresol (B1678582) to yield a trichloro-cyclohexa-2,5-dienone derivative has been optimized, allowing for the safe, scalable production of multigram quantities of the product with high throughput. mdpi.comresearchgate.net This approach minimizes risks associated with batch processing and allows for better control over reaction conditions. researchgate.net Further green methodologies that warrant exploration for the synthesis of 6-chlorocyclohexa-2,4-dien-1-one include microwave-assisted synthesis, which can accelerate reaction times and improve energy efficiency, and solvent-free reaction conditions, such as mechanochemistry, to reduce waste. mdpi.comnih.gov Biocatalysis, although sometimes costly, offers the potential for highly selective transformations under mild conditions, further reducing the environmental impact of chemical production. mdpi.com

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is not fully explored. Uncovering novel reaction pathways, particularly those that build molecular complexity in a single step, is a key area for future investigation.

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are highly desirable for their efficiency. A recent study demonstrated a metal-free, visible-light-induced cyclization/substitution cascade reaction involving alkyne-tethered cyclohexadienones and diselenides. rsc.org This reaction, triggered by a selenyl radical, proceeds through a complex intermediate to afford functionalized chromenone derivatives. rsc.org Future work could explore analogous cascade reactions starting from this compound, potentially using the chlorine atom as a reactive handle or a leaving group to initiate novel cyclizations, rearrangements, or multicomponent reactions. Investigating its behavior under various catalytic conditions (e.g., photoredox, organocatalysis) could unveil unprecedented transformations.

The synthesis of single-enantiomer molecules is a cornerstone of modern chemistry, particularly for pharmaceutical applications. While methods for the asymmetric transformation of achiral cyclohexadienones are advancing, the direct asymmetric synthesis of chiral cyclohexadienones remains a challenge. nih.govnih.gov Current strategies often rely on the desymmetrization of prochiral cyclohexadienones or the kinetic resolution of racemic mixtures. rsc.org These methods use chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to selectively transform one of the enantiotopic groups or one enantiomer of a racemic mixture. nih.govacs.orgdntb.gov.ua

Future research should aim to develop more direct and efficient catalytic asymmetric methods to produce enantiopure chlorinated cyclohexadienones. This includes the design of new chiral catalysts that can control the stereochemistry during the formation of the this compound scaffold itself. Furthermore, exploring the enantioselective transformations of chiral this compound as a substrate in reactions like conjugate additions, cycloadditions, and rearrangements is a promising frontier for constructing complex, stereochemically rich molecular architectures. nih.gov

Advanced Mechanistic Studies

Real-Time Spectroscopic Monitoring of Reaction Intermediates

A significant challenge in understanding the chemical behavior of this compound is the detection and characterization of its short-lived reaction intermediates. These transient species are critical to elucidating reaction mechanisms, but their fleeting nature makes them difficult to study using conventional methods. nih.govnih.gov Advanced real-time spectroscopic techniques are essential to overcome this hurdle.

Future research should prioritize the application of methods like time-resolved nuclear magnetic resonance (NMR) spectroscopy and online mass spectrometric techniques to monitor enzymatic and chemical reactions involving this compound. nih.gov For instance, the use of microfluidic sampling methods coupled with mass spectrometry could allow for the real-time capture and identification of intermediates formed during its degradation or transformation processes. nih.gov Techniques such as time-resolved photoelectron spectroscopy could also provide valuable insights into the electronic state dynamics that drive its photochemical reactions. acs.org The observation of cyclohexadienone intermediates in similar reactions, such as the aqueous bromination of phenol (B47542), suggests that analogous transient species are likely formed from this compound and warrant investigation. acs.org

In-depth Computational Modeling of Complex Reaction Networks

Computational chemistry offers a powerful tool for investigating the complex reaction networks of this compound. resolvedanalytics.com While some computational studies have been performed on related chlorinated compounds and ketones, there is a need for in-depth modeling specifically focused on this molecule. researchgate.netnih.gov Future research should employ high-level computational fluid dynamics (CFD) and density functional theory (DFT) to model its reaction kinetics and pathways. resolvedanalytics.comlsu.eduyoutube.comnih.govenergy.gov

Such models can predict the formation of various byproducts, assess the feasibility of different degradation routes, and provide insights into the turbulence-chemistry interactions that govern its behavior in various environmental and industrial settings. resolvedanalytics.comlsu.edu For example, DFT calculations could elucidate the mechanisms of its chlorination and hydroxylation reactions, which are crucial for understanding its environmental fate and developing effective remediation strategies. researchgate.net Furthermore, microkinetic modeling, which combines computational tools with experimental data, could be used to unravel complex reaction mechanisms and identify rate-limiting steps in its degradation.

Environmental Research Gaps

Significant gaps remain in our understanding of the environmental behavior and fate of this compound. Addressing these gaps is crucial for assessing its ecological risk and developing sustainable management practices.

Identification of Novel Biodegradation Strains

The biodegradation of chlorinated aromatic and alicyclic compounds is a key process for their removal from the environment. nih.govwjarr.com While microorganisms capable of degrading various chlorinated hydrocarbons have been identified, there is a pressing need to isolate and characterize novel bacterial and fungal strains with the specific ability to degrade this compound. wjarr.comnih.govmdpi.comnih.gov

Future research should focus on enrichment and isolation techniques to identify such microorganisms from contaminated sites. wjarr.comnih.govresearchgate.net Metagenomic analysis of microbial communities from environments contaminated with related compounds can reveal the key players and metabolic pathways involved in their degradation. nih.govresearchgate.netmdpi.comnih.govmdpi.com The identification of novel species, such as Staphylococcus warneri and Bacillus subtilis which have shown potential in degrading cyclohexane, could pave the way for developing effective bioremediation strategies for environments contaminated with this compound. wjarr.com

Understanding Long-Term Environmental Fates and Byproduct Formation

The long-term environmental fate of this compound and its transformation products is largely unknown. uiowa.edunih.gov When released into the environment, it can undergo various transformation processes, leading to the formation of numerous byproducts, the identities and toxicities of which are yet to be fully characterized. rsc.orgnih.govnih.gov

Research is needed to investigate the persistence of these byproducts in soil and water, their potential for bioaccumulation in food chains, and their chronic toxicity to various organisms. nih.govnih.gov Studies on the chlorination of natural organic matter have shown that a wide array of disinfection byproducts can be formed, and similar investigations are required for this compound. rsc.orgnih.gov Understanding the complete lifecycle of this compound, from its initial release to the ultimate fate of its degradation products, is essential for a comprehensive environmental risk assessment.

Interdisciplinary Research Opportunities

Addressing the multifaceted challenges posed by this compound requires a collaborative, interdisciplinary approach. umces.edumdpi.com Future research should foster collaborations between chemists, toxicologists, microbiologists, environmental engineers, and computational scientists.

Such collaborations can lead to a more holistic understanding of the compound's behavior and impacts. For instance, combining expertise in environmental chemistry and toxicology can help to elucidate the mechanisms of action of this compound and its byproducts on living organisms. umces.edunih.govenvchemgroup.comucr.edu Similarly, integrating microbiology with engineering can facilitate the design of more efficient bioremediation systems. rsc.org By breaking down disciplinary silos, the scientific community can more effectively develop the innovative solutions needed to manage the risks associated with this compound and other persistent organic pollutants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chlorocyclohexa-2,4-dien-1-one, and how are regioselectivity challenges addressed?

- Methodology : The compound can be synthesized via chlorination of aromatic precursors using agents like hexachlorocyclohexa-dienones, which offer regioselective control. For example, highlights the use of 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one as a chlorinating agent. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. Advanced purification techniques, such as column chromatography or recrystallization, are critical for isolating the target compound .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Programs like SHELXL ( ) and WinGX ( ) are used for structure refinement. Key steps include:

- Data Collection : High-resolution diffraction data (e.g., using Mo-Kα radiation).

- Structure Solution : Direct methods (SHELXS) or Patterson synthesis (SHELXD).

- Refinement : Anisotropic displacement parameters for non-H atoms.

- Validation : R-factor analysis and residual electron density checks.

Crystal data for analogous compounds (e.g., space group , unit cell dimensions ) are reported in and , providing reference benchmarks .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 280.117 g/mol for related derivatives; ).

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and electronic environments.

- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O) and C-Cl stretches.

Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the cyclohexadienone ring in chlorinated derivatives?

- Methodology : Computational studies (DFT or TD-DFT) analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example:

- Electron-Withdrawing Groups (Cl) : Stabilize the conjugated dienone system, reducing reactivity toward nucleophiles.

- Steric Effects : Bulky substituents may hinder access to reactive sites.

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) is essential. discusses structural distortions in related Schiff base derivatives .

Q. What are the challenges in refining crystal structures of chlorinated cyclohexadienones using SHELXL, and how are they mitigated?

- Methodology : Challenges include:

- Disorder : Chlorine atoms or substituents may exhibit positional disorder. Mitigated using PART and SIMU instructions in SHELXL.

- Twinned Crystals : Programs like CELL_NOW ( ) preprocess data to identify twin laws.

- High Thermal Motion : Anisotropic refinement with restraints (e.g., DELU) improves model stability.

emphasizes iterative refinement cycles and validation metrics (e.g., ) .

Q. How can discrepancies in reported crystallographic data for chlorinated cyclohexadienones be resolved?

- Methodology :

- Data Reanalysis : Reprocess raw diffraction data using modern software (e.g., OLEX2 or CRYSTALS).

- Cross-Validation : Compare geometric parameters (bond lengths, angles) with density functional theory (DFT) predictions.

- Deposition in Repositories : Use the Cambridge Structural Database (CSD) or CCDC ( ) to benchmark against published structures.

and provide examples of full crystallographic data tables, enabling direct comparisons .

Methodological Considerations

Table 1 : Key Crystallographic Parameters for Cyclohexadienone Derivatives

| Compound | Space Group | Unit Cell Dimensions (Å) | Reference |

|---|---|---|---|

| 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitro derivative | |||

| 3,5-Dichloro-6-diazo-2,4-dinitro derivative |

Note : Always validate structural models using tools like PLATON (ADDSYM) to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.